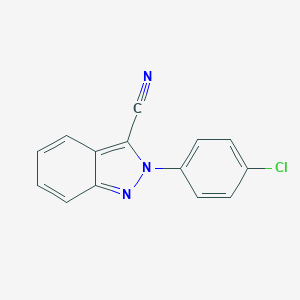
2-(4-chlorophenyl)-2H-indazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2H-indazole-3-carbonitrile, also known as SDB-005, is a synthetic compound that belongs to the indazole family of cannabinoids. It was first synthesized in 2014 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since its discovery, SDB-005 has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile involves its binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding activates various downstream signaling pathways, which can lead to a range of physiological effects. This compound has been found to have a high affinity for the CB1 receptor, which is primarily located in the brain and central nervous system. This makes it a potential candidate for the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in various studies. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile for lab experiments is its high selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the effects of cannabinoids on these receptors and their downstream signaling pathways. Additionally, this compound has been found to have relatively low toxicity, which makes it a safer alternative to other synthetic cannabinoids such as JWH-018 and AM-2201.
However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is its relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile. One of the primary areas of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream signaling pathways. This could lead to the development of new drugs that target the endocannabinoid system more selectively and effectively.
Conclusion:
In conclusion, this compound is a synthetic compound that belongs to the indazole family of cannabinoids. It has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been found to have a range of potential therapeutic applications, as well as valuable tool for studying the endocannabinoid system. Further research is needed to fully understand the mechanism of action of this compound and its potential future applications.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-2H-indazole-3-carbonitrile involves the reaction of 4-chlorobenzyl cyanide with indazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-2H-indazole-3-carbonitrile has been found to have a range of potential applications in scientific research. One of its primary uses is as a tool for studying the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. This compound has been shown to bind selectively to the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This makes it a valuable tool for studying the effects of cannabinoids on these receptors and their downstream signaling pathways.
Propriétés
Formule moléculaire |
C14H8ClN3 |
|---|---|
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)indazole-3-carbonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-10-5-7-11(8-6-10)18-14(9-16)12-3-1-2-4-13(12)17-18/h1-8H |
Clé InChI |
BVEUUQBVCLKDDM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)Cl)C#N |
SMILES canonique |
C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)